molecular formula C7H4BrClFNO B3357059 2-Chloro-5-bromo-6-fluorobenzamide CAS No. 702640-52-6

2-Chloro-5-bromo-6-fluorobenzamide

Cat. No.: B3357059
CAS No.: 702640-52-6
M. Wt: 252.47 g/mol
InChI Key: ZPKCUXYYRKFVCL-UHFFFAOYSA-N
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Description

2-Chloro-5-bromo-6-fluorobenzamide is a halogenated benzamide derivative featuring chloro, bromo, and fluoro substituents at the 2-, 5-, and 6-positions of the benzene ring, respectively. Benzamide derivatives are widely studied in medicinal chemistry due to their roles as enzyme inhibitors, antimicrobial agents, or intermediates in drug synthesis. The specific arrangement of halogens in this compound may enhance its stability and binding affinity in biological systems compared to simpler analogs.

Properties

IUPAC Name

3-bromo-6-chloro-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClFNO/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKCUXYYRKFVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-5-bromo-6-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the halogenation of a benzamide precursor. For instance, 2-chlorobenzoic acid can be brominated and fluorinated under controlled conditions to yield the desired product . The reaction conditions often involve the use of bromine and fluorine sources, along with catalysts and solvents to facilitate the halogenation process. Industrial production methods may involve large-scale synthesis using similar reaction pathways, optimized for higher yields and purity.

Chemical Reactions Analysis

2-Chloro-5-bromo-6-fluorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

2-Chloro-5-bromo-6-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may exhibit pharmacological properties useful in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique halogenated structure imparts desirable properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-bromo-6-fluorobenzamide involves its interaction with specific molecular targets. The halogen atoms on the benzene ring can form strong interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2-Chloro-5-bromo-6-fluorobenzamide with structurally related halogenated benzamides and aryl derivatives:

Compound Name Substituent Positions Key Functional Groups Molecular Weight (g/mol) Notable Features
This compound 2-Cl, 5-Br, 6-F Benzamide ~248.4 High halogen density; planar structure
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide 2-Cl, 6-F (aniline); 5-F, 4-substituents (benzamide) Cyano, hydroxy, isopropoxy ~477.9 Complex substituents; potential H-bonding
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Br, 5-F, 2-O-substituent Trifluoropropyl ether ~486.6 Lipophilic trifluoromethyl group
5-Bromo-4-fluoro-2-hydroxybenzaldehyde 5-Br, 4-F, 2-OH Aldehyde, hydroxy ~219.0 Polar due to -OH and -CHO groups

Key Observations :

  • Halogen positioning: The target compound’s 2,5,6-trihalogenated structure contrasts with analogs like , where halogens are distributed across different rings or paired with non-halogen substituents.
  • Functional groups : The presence of a benzamide core distinguishes it from aldehydes (e.g., ) or ethers (e.g., ), affecting solubility and reactivity.
Physicochemical Properties

Halogenation significantly impacts properties such as melting point, solubility, and lipophilicity:

Compound Melting Point (°C) Solubility (mg/mL) logP (Predicted)
This compound 180–185* <1 (DMSO) ~3.2
Compound 1a 210–215 0.5 (Water) ~2.8
Intermediate 30 165–170 10 (THF) ~4.1
5-Bromo-4-fluoro-2-hydroxybenzaldehyde 120–125 50 (Ethanol) ~1.5

*Estimated based on halogenated benzamide analogs.

Analysis :

  • The target compound’s low solubility in polar solvents aligns with its high halogen content, whereas the aldehyde derivative is more soluble due to polar -OH and -CHO groups.
  • The trifluoropropyl ether in increases lipophilicity (logP ~4.1), suggesting better membrane permeability compared to the target compound.

Reactivity Trends :

  • Electron-withdrawing halogens (Cl, Br, F) in the target compound may slow electrophilic substitution but enhance stability toward oxidation.
  • Steric hindrance from the 2-chloro substituent could complicate further functionalization.

Biological Activity

2-Chloro-5-bromo-6-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

  • Chemical Formula : C7H5BrClFNO
  • Molecular Weight : 239.48 g/mol
  • CAS Number : 702640-52-6

1. Anti-inflammatory Properties

This compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This selectivity is crucial as it minimizes gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. Studies indicate that this compound effectively reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) .

2. Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (human breast carcinoma) and others . The mechanism involves the inhibition of specific enzymes and signaling pathways essential for cancer cell proliferation.

3. Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported significant inhibition against strains such as Staphylococcus aureus and Escherichia coli .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • COX-2 Inhibition : By selectively inhibiting COX-2, the compound reduces inflammation without affecting COX-1, thus preserving gastric mucosa integrity.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest and apoptosis through modulation of apoptotic pathways and inhibition of growth factor signaling .

Case Studies

  • Anticancer Study : A study published in the Journal of Chinese Pharmaceutical Sciences evaluated the cytotoxic effects of several benzamide derivatives, including this compound. The results indicated a significant reduction in cell viability in MCF-7 cells, with an IC50 value lower than that of standard chemotherapeutics .
  • Anti-inflammatory Research : In a preclinical model of arthritis, administration of this compound resulted in reduced paw swelling and inflammatory cytokine levels, demonstrating its potential for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
COX-2 InhibitionSelective inhibitor
AnticancerCytotoxic (IC50 < standard)
AntimicrobialEffective against G+ and G- bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-Chloro-5-bromo-6-fluorobenzamide

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